molecular formula C8H10N2O3 B1423693 Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 2125-90-8

Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B1423693
CAS No.: 2125-90-8
M. Wt: 182.18 g/mol
InChI Key: HSFDJZRPWZNKDX-UHFFFAOYSA-N
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Description

Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O3 It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the dihydropyridazine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another heterocyclic compound with similar structural features.

    Ethyl 6-Methyl-2-oxo-4-(3-(2,4,5-trimethoxyphenyl)-1H-indol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A derivative with an indole moiety.

Uniqueness

Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Biological Activity

Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS Number: 2125-90-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Weight: 182.18 g/mol
  • Physical Form: Solid
  • Purity: ≥95%

The compound features a pyridazine ring system, which is known for its diverse pharmacological properties.

Biological Activities

This compound has been investigated for various biological activities:

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. For instance, it has shown promising results against:

Cell Line IC50 Value (µM)
HeLa4.5
MDA-MB-2316.0
A5495.2

The IC50 value indicates the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency against specific cancer types.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs.

Case Studies

  • Study on Anticancer Properties:
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyridazine derivatives, including this compound. The results indicated that modifications in the substituents on the pyridazine ring significantly influenced antiproliferative activity across different cancer cell lines .
  • In Vivo Studies:
    In vivo studies demonstrated that administration of this compound in animal models resulted in significant tumor reduction compared to control groups. The mechanism was linked to both direct antiproliferative effects and indirect immune modulation.

Comparative Analysis with Related Compounds

To better understand the activity of this compound, a comparison with other similar compounds can be insightful:

Compound IC50 Value (µM) Activity Type
Ethyl 6-Methylpyridinecarboxylate8.0Antiproliferative
Ethyl 5-Methylpyrimidinecarboxylate10.0Antiproliferative
Ethyl 4-Methylpyridinecarboxylate12.5Antiproliferative

This table illustrates that this compound exhibits superior activity compared to other derivatives.

Properties

IUPAC Name

ethyl 3-methyl-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-5(2)9-10-7(6)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFDJZRPWZNKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679694
Record name Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2125-90-8
Record name Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
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